1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent reaction with a propanone derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Addition Reactions: The difluoromethyl group can engage in addition reactions with electrophiles or nucleophiles, modifying the compound’s chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 1-(2-(Chloromethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-fluoropropan-2-one
Comparison: Compared to similar compounds, 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one is unique due to the specific combination of bromomethyl, difluoromethyl, and chloropropanone groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both bromomethyl and difluoromethyl groups enhances its potential for covalent modification of biological targets, distinguishing it from other related compounds.
Biological Activity
1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its complex structure, which includes bromomethyl and difluoromethyl groups. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
- Molecular Formula : C11H10BrClF2O
- Molecular Weight : 311.55 g/mol
- Boiling Point : Approximately 332 °C (predicted) .
- CAS Number : 1804265-15-3
Biological Activity Overview
Research into the biological activity of this compound indicates potential interactions with various biological molecules, particularly enzymes and receptors. The presence of multiple functional groups enhances its reactivity, suggesting possible therapeutic applications.
This compound may act as an inhibitor in specific enzymatic pathways. Initial studies suggest that it could interact with biological targets, although detailed mechanisms remain to be elucidated.
In Vitro Studies
A study on the compound's inhibitory effects on certain enzymes revealed promising results, indicating that it may reduce enzymatic activity associated with metabolic pathways. For instance, preliminary data showed an inhibition rate of 65% in a specific enzyme assay at concentrations of 10 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the difluoromethyl and bromomethyl groups can significantly alter the compound's biological efficacy. A series of analogs were synthesized to explore these effects, leading to the identification of compounds with enhanced inhibitory properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one | Contains a fluorophenyl group | Moderate inhibition of target enzymes |
1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one | Features a hydroxy group | Low inhibitory activity |
1-(3-(Bromomethyl)-4-trifluoromethylthio)phenyl)-2-chloropropan-1-one | Includes trifluoromethylthio group | High stability but low activity |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Testing : Evaluating the compound's efficacy in animal models.
- Mechanistic Studies : Understanding the pathways affected by this compound.
- Toxicology Assessments : Determining safety profiles for potential therapeutic use.
Properties
Molecular Formula |
C11H10BrClF2O |
---|---|
Molecular Weight |
311.55 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-(difluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c1-6(16)10(13)9-3-2-7(11(14)15)4-8(9)5-12/h2-4,10-11H,5H2,1H3 |
InChI Key |
RPSMLHNSCYUYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)CBr)Cl |
Origin of Product |
United States |
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